Lucyoside B
Overview
Description
Lucyoside B is a triterpenoid saponin . It inhibits the proinflammatory transcription factor NF-κB and the production of inflammatory mediators via both NF-κB and activator protein-1 pathways in activated macrophages .
Synthesis Analysis
Lucyoside B is a triterpenoid saponin extracted from the fruit of Luffa cylindrica . It exhibits anti-inflammatory effects through subdual of proinflammatory mediators such as iNOS, IL-6, and MCP-1 at the transcriptional and translational levels coupled with the production of NO .Molecular Structure Analysis
The molecular weight of Lucyoside B is 812.98 . Its molecular formula is C42H68O15 . The structure of Lucyoside B is confirmed by NMR and MS .Chemical Reactions Analysis
Lucyoside B inhibits the production of inflammatory mediators via both NF-κB and activator protein-1 pathways in activated macrophages .Physical And Chemical Properties Analysis
Lucyoside B is a powder . It has a molecular weight of 812.991 and a molecular formula of C42H68O15 . It is stable for two years when stored at the recommended temperature .Scientific Research Applications
Anti-Inflammatory Activity in Macrophages
Lucyoside B, a triterpenoid saponin from Luffa cylindrica, has demonstrated significant anti-inflammatory effects in macrophages. It suppresses pro-inflammatory mediators like iNOS, IL-6, and MCP-1 at both transcriptional and translational levels. Furthermore, it inhibits the phosphorylation and degradation of IκBα, preventing the nuclear translocation of p65 to suppress NF-κB transcriptional activity. It also decreases phosphorylation in the JNK1/2, ERK1/2, and p38 pathways, thus reducing AP-1 transcriptional activity. These findings highlight Lucyoside B's potential as a beneficial food constituent for inflammatory diseases (Han et al., 2020).
Chemical Structure and Isolation
Lucyoside R, another saponin variant from Luffa cylindrica, was isolated and its structure was characterized as 2 alpha, 21 beta-dihydroxyhederagenin-3-O-beta-D-glucopyranoside based on spectral and chemical evidence. This study enhances the understanding of the chemical diversity and potential applications of Lucyoside variants (Liang et al., 1997).
Fibrinolytic Properties
Two new fibrinolytic saponins, lucyosides N and P, were isolated from the seeds of Luffa cylindrica Roem. Their structures were characterized based on chemical and spectral evidence. The discovery of these fibrinolytic saponins opens up potential applications in treating blood clot-related disorders (Yoshikawa et al., 1991).
Isolation of Lucyoside Q
Lucyoside Q, another pentacyclic triterpenoid saponin, was isolated from Luffa cylindrica. Its structure, 21β-hydroxyloleanoicacid-28-O-β-D-glucopyranoside, was established based on spectral evidence and chemical methods. This adds to the growing list of chemically diverse saponins derived from Luffa cylindrica (Ljan, 1996).
Safety And Hazards
properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O15/c1-37(2)11-13-42(36(53)57-35-32(52)30(50)28(48)24(18-44)55-35)14-12-40(5)20(21(42)15-37)7-8-26-38(3)16-22(46)33(39(4,19-45)25(38)9-10-41(26,40)6)56-34-31(51)29(49)27(47)23(17-43)54-34/h7,21-35,43-52H,8-19H2,1-6H3/t21-,22+,23+,24+,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35-,38-,39-,40+,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUILGDNVKPMVIA-QDZACNFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lucyoside B |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.